N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(4-phenylphenyl)phenanthren-9-amine, which accurately describes the structural connectivity between the constituent aromatic systems. This nomenclature follows the standard convention of identifying the phenanthrene moiety as the primary structural unit, with the biphenyl system attached through an amine linkage at the 9-position of the phenanthrene ring system. The structural representation reveals a complex arrangement where the phenanthren-9-amine core is substituted with a 4-phenylphenyl group, creating an extended aromatic system with significant conjugation potential.
The compound's structure can be systematically described through its Simplified Molecular Input Line Entry System representation: C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C5=CC=CC=C53. This notation precisely captures the connectivity pattern, showing how the biphenyl unit connects to the phenanthrene system through the nitrogen atom. The International Chemical Identifier string provides additional structural detail: InChI=1S/C26H19N/c1-2-8-19(9-3-1)20-14-16-22(17-15-20)27-26-18-21-10-4-5-11-23(21)24-12-6-7-13-25(24)26/h1-18,27H. This representation demonstrates the planar aromatic character of the molecule and the specific positioning of the amine linkage.
The structural complexity of this compound becomes evident through analysis of its ring systems. The phenanthrene portion consists of three fused benzene rings arranged in an angular configuration, similar to the structure described for phenanthrene itself, which is known for its three fused rings angled rather than linear. The biphenyl component adds two additional phenyl rings connected through a single carbon-carbon bond, creating an extended aromatic framework. The amine nitrogen serves as the critical linkage point, allowing electronic communication between these distinct aromatic domains.
Chemical Abstracts Service Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service registry number for this compound is 443965-64-8, which serves as the primary identifier for this compound in chemical databases and regulatory documentation. This registry number ensures unambiguous identification across different chemical information systems and facilitates accurate tracking in research and commercial applications.
Alternative chemical designations for this compound include N-(9-Phenanthryl)-4-biphenylamine, which emphasizes the phenanthryl substitution pattern on the biphenylamine framework. This alternative nomenclature provides clarity regarding the substitution pattern and is commonly used in commercial and research contexts. Additional synonyms documented in chemical databases include 9-Phenanthrenamine, N-[1,1'-biphenyl]-4-yl- and N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine. These various designations reflect different approaches to naming the compound based on which structural unit is considered the primary component.
The compound also appears in databases under the systematic name this compound, which follows International Union of Pure and Applied Chemistry conventions for complex aromatic amines. The PubChem Compound Identifier for this substance is 59721701, providing another unique numerical identifier for database searches and chemical informatics applications. The diversity of naming conventions reflects the compound's structural complexity and the different perspectives from which chemists approach its classification.
Molecular Formula and Weight Validation
The molecular formula for this compound is established as C26H19N, indicating the presence of twenty-six carbon atoms, nineteen hydrogen atoms, and one nitrogen atom. This composition reflects the substantial aromatic character of the molecule, with the high carbon-to-hydrogen ratio characteristic of polycyclic aromatic systems. The single nitrogen atom serves as the critical heteroatom providing the amine functionality that links the biphenyl and phenanthrene structural units.
Properties
IUPAC Name |
N-(4-phenylphenyl)phenanthren-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N/c1-2-8-19(9-3-1)20-14-16-22(17-15-20)27-26-18-21-10-4-5-11-23(21)24-12-6-7-13-25(24)26/h1-18,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOTUYHWZHRYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732743 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443965-64-8 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, also referred to as compound GB59732, is a synthetic organic compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C24H20N
- CAS Number : 443965-64-8
- Molecular Weight : 332.43 g/mol
The compound's biological activity can be attributed to its structural characteristics, which include a biphenyl moiety and a phenanthrene backbone. These structural features may contribute to its interaction with biological targets such as enzymes and receptors.
Anticancer Properties
Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. A study conducted on different human cancer cell lines demonstrated that compounds with similar structures possess significant cytotoxicity:
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Ensifolin A | HeLa | 3.9 | 4.95 |
| Juncuenin B | HeLa | 2.9 | >9.43 |
The above data suggest that phenanthrene derivatives may induce apoptosis in cancer cells through multiple pathways, including the inhibition of tubulin polymerization and the activation of caspases .
Mechanisms of Anticancer Activity
- Cell Cycle Arrest : this compound may induce cell cycle arrest in the G2/M phase, leading to reduced cell proliferation.
- Apoptosis Induction : The compound has shown the ability to activate apoptotic pathways, evidenced by increased levels of active caspase proteins in treated cells.
- Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, this compound has demonstrated enhanced anticancer efficacy, suggesting potential for combination therapy .
Anti-inflammatory Activity
In addition to its anticancer properties, preliminary studies indicate that this compound may exhibit anti-inflammatory effects . Compounds structurally related to phenanthrenes have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro .
Study on Phenanthrene Derivatives
A recent investigation into various phenanthrene derivatives highlighted the promising biological activities associated with these compounds. The study focused on their effects on cancer cell lines and inflammatory pathways:
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is as a hole transport material (HTM) in OLEDs. The compound demonstrates high hole mobility and favorable energy levels, which are crucial for efficient charge transport within OLED devices.
Key Properties:
- HOMO Energy Level: 5.3 eV
- LUMO Energy Level: 2.2 eV
- Hole Mobility:
These properties contribute to lower driving voltages and improved efficiency in OLEDs, making this compound an attractive choice for enhancing device performance .
Organic Photovoltaics (OPVs)
The compound is also utilized in organic photovoltaic devices due to its electron-rich nature and ability to facilitate charge separation and transport. Its performance in OPVs is linked to its stability and compatibility with various polymer matrices used in solar cells.
Performance Improvement in OLED Devices
A study demonstrated that incorporating this compound as an HTM led to significant improvements in device efficiency and lifespan. The research highlighted that devices with this compound exhibited:
- Enhanced external quantum efficiency (EQE)
- Longer operational lifetimes due to reduced degradation rates when combined with electron scavenger layers .
Charge Transport Layer Applications
In another case study focused on organic field-effect transistors (OFETs), this compound was shown to function effectively as a charge transport layer material, contributing to improved device characteristics such as:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine and related compounds:
Key Findings:
Thermal Stability : Fluorene-containing analogs (e.g., BCFN) exhibit superior thermal stability compared to phenanthrene-based compounds due to rigid, planar fluorene backbones .
Hole Mobility : Carbazole derivatives (e.g., N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine) demonstrate higher hole mobility (~10⁻³ cm²/V·s) owing to carbazole’s electron-rich heterocyclic structure .
Synthetic Utility : Brominated () and boronated () derivatives serve as intermediates for cross-coupling reactions, enabling modular synthesis of complex HTMs.
Safety Profiles : Phenanthren-9-amine analogs generally require precautions for skin/eye irritation (H315/H319), while fluorene-based compounds pose fewer acute hazards .
Preparation Methods
Nucleophilic Aromatic Substitution and Cross-Coupling
A common method involves the reaction of 9-aminophenanthrene with 4-bromobiphenyl or 4-iodobiphenyl under palladium-catalyzed Buchwald-Hartwig amination conditions. This method provides a direct and efficient route to form the C-N bond.
- Typical Reaction Conditions:
- Catalyst: Pd-based catalysts (e.g., Pd2(dba)3)
- Ligands: Phosphine ligands such as BINAP or Xantphos
- Base: Sodium tert-butoxide or potassium carbonate
- Solvent: Anhydrous toluene or dioxane
- Temperature: 80–110 °C
- Time: 12–24 hours
$$
\text{9-Aminophenanthrene} + \text{4-bromobiphenyl} \xrightarrow[\text{Base}]{\text{Pd catalyst, ligand}} \text{this compound}
$$
This method is favored due to its high yields and tolerance for functional groups.
Lithiation Followed by Electrophilic Substitution
Another approach involves lithiation of 4-bromobiphenyl followed by reaction with an imine intermediate derived from phenanthren-9-amine.
- Procedure:
- 4-Bromobiphenyl is treated with n-butyllithium at -78 °C in anhydrous THF to generate the aryllithium intermediate.
- The aryllithium is then reacted with an imine precursor of phenanthren-9-amine at low temperature.
- After work-up and purification, the target amine is obtained.
This method requires careful temperature control and anhydrous conditions to prevent side reactions and decomposition.
Experimental Procedure Example (Adapted from Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Bromobiphenyl (3 mmol), anhydrous THF (30 mL), n-BuLi (1.2 equiv.) | Dropwise addition of n-BuLi at -78 °C to generate aryllithium species |
| 2 | Addition of phenanthren-9-amine imine (3.6 mmol) in THF | Stirring at -78 °C for 30 min, then warming to room temperature for 2 hours |
| 3 | Quenching with saturated NH4Cl solution | Extraction with ethyl acetate, drying, and concentration |
| 4 | Purification by silica gel chromatography | Elution with PE/EtOAc/CH2Cl2 (5:1:1) to isolate pure product |
Yields typically range from 60% to 85% depending on reaction scale and purification.
Solubility and Stock Solution Preparation
For research applications, this compound is prepared as stock solutions considering its solubility profile:
| Amount of Compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 2.8949 | 0.579 | 0.2895 |
| 5 mg | 14.4743 | 2.8949 | 1.4474 |
| 10 mg | 28.9486 | 5.7897 | 2.8949 |
- Solvents used include DMSO, ethanol, and other organic solvents compatible with the compound's solubility.
- Solutions are stored at -80 °C for up to 6 months or at -20 °C for up to 1 month.
- To improve solubility, mild heating to 37 °C and ultrasonic agitation are recommended.
Analytical and Characterization Techniques
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and purity.
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight.
- Chromatography: TLC and flash column chromatography are used for purification.
- X-ray Crystallography: Used to confirm molecular structure when crystals are obtained.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Pd-Catalyzed Buchwald-Hartwig Amination | 9-Aminophenanthrene, 4-bromobiphenyl, Pd catalyst, base | 80–110 °C, 12–24 h, inert atmosphere | High yield, scalable, mild conditions | Requires expensive Pd catalysts |
| Lithiation and Electrophilic Substitution | 4-Bromobiphenyl, n-BuLi, phenanthren-9-amine imine | -78 °C to RT, anhydrous THF | Good for sensitive substrates | Requires strict anhydrous, low temp |
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine?
- Methodological Answer : The compound is synthesized via cross-coupling reactions. A common approach is the Ullmann coupling between brominated phenanthrene derivatives and biphenyl-4-amine, using a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) in a polar solvent (e.g., DMF) at 100–120°C for 24–48 hours . Alternative methods include Buchwald-Hartwig amination with palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., Xantphos) under inert atmospheres. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) to achieve ≥96% purity .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Characterization employs ¹H/¹³C NMR to verify aromatic proton environments and amine linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z vs. calculated for C₃₀H₂₁N). HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while differential scanning calorimetry (DSC) identifies thermal stability (decomposition >250°C). Crystallographic data, if available, resolves stereoelectronic properties .
Q. What are the key electronic properties relevant to its application in organic electronics?
- Methodological Answer : The compound exhibits a deep HOMO level (-5.4 to -5.6 eV), measured via cyclic voltammetry (scan rate: 100 mV/s, reference: Ag/AgCl). This property enhances hole-blocking efficiency in OLEDs, reducing exciton quenching at interfaces. The LUMO (-2.1 eV) is derived from UV-vis absorption edges (e.g., λₐᵦₛ = 380 nm) .
Advanced Research Questions
Q. How does the HOMO level influence device performance in OLED applications?
- Methodological Answer : A deeper HOMO (-5.6 eV vs. -5.4 eV) broadens the recombination zone in mixed-host OLEDs, reducing efficiency roll-off. For example, devices with the target compound showed a 2% increase in external quantum efficiency (EQE) and a 5× longer lifetime compared to analogs with shallower HOMO levels. This is attributed to improved charge balance and reduced triplet-polaron annihilation .
Q. What strategies mitigate efficiency roll-off in devices using this compound?
- Methodological Answer :
- Mixed-host systems : Combine the compound with a high-triplet-energy host (e.g., TCTA) to confine excitons.
- Doping optimization : Fine-tune dopant concentration (e.g., 10–15 wt%) to minimize aggregation-induced quenching.
- Interfacial engineering : Insert a thin (1–2 nm) interlayer (e.g., LiF) between the electron transport layer and cathode to reduce electron injection barriers .
Q. How to resolve contradictions in reported HOMO levels across studies?
- Methodological Answer : Discrepancies arise from measurement techniques:
- Cyclic voltammetry vs. photoelectron spectroscopy : Calibrate against ferrocene/ferrocenium (Fc/Fc⁺) and account for solvent effects (e.g., dielectric constant of DCM vs. THF).
- Film vs. solution measurements : Spin-coat films under controlled humidity (<10% RH) to prevent hydration-induced shifts. Cross-validate with density functional theory (DFT) calculations (B3LYP/6-31G*) .
Q. What are the challenges in achieving high purity, and how to address them?
- Methodological Answer :
- Byproduct removal : Residual palladium (≤50 ppm) from coupling reactions is eliminated via silica gel chromatography or activated charcoal treatment.
- Oxygen sensitivity : Conduct reactions under argon/glovebox conditions to prevent oxidation of amine groups.
- Crystallization issues : Use anti-solvent diffusion (e.g., hexane in DCM) to obtain single crystals for X-ray validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
